3-Bromo-4-cyano-5-nitrobenzoic acid
Overview
Description
“3-Bromo-4-cyano-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid core with bromine, cyano, and nitro substituents . It’s important to note that the exact compound “3-Bromo-4-cyano-5-nitrobenzoic acid” is not widely documented in the literature, so the information provided here is based on similar compounds and the general properties of its functional groups .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-cyano-5-nitrobenzoic acid” would consist of a benzoic acid core with bromine, cyano, and nitro substituents attached at the 3rd, 4th, and 5th positions respectively . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of “3-Bromo-4-cyano-5-nitrobenzoic acid” would be influenced by the electron-withdrawing nature of the nitro and cyano groups, and the electron-donating nature of the bromine . This could affect the compound’s susceptibility to further reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-cyano-5-nitrobenzoic acid” would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility and boiling point .Safety And Hazards
Based on similar compounds, “3-Bromo-4-cyano-5-nitrobenzoic acid” could pose certain hazards. It may cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .
Future Directions
The future directions for “3-Bromo-4-cyano-5-nitrobenzoic acid” could include further studies to fully characterize its properties and potential applications. This could involve more detailed physical and chemical property analyses, testing its reactivity under various conditions, and exploring its potential uses in chemical synthesis or other areas .
properties
IUPAC Name |
3-bromo-4-cyano-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-1-4(8(12)13)2-7(11(14)15)5(6)3-10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDZQDREMXMQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-5-nitrobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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